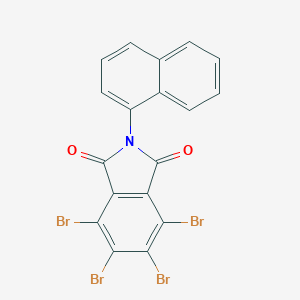
4,5,6,7-TETRABROMO-2-(NAPHTHALEN-1-YL)ISOINDOLE-1,3-DIONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,6,7-TETRABROMO-2-(NAPHTHALEN-1-YL)ISOINDOLE-1,3-DIONE is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of four bromine atoms and a naphthyl group attached to an isoindole-dione core, making it a subject of interest for chemists and researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-TETRABROMO-2-(NAPHTHALEN-1-YL)ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common method includes the bromination of 2-(1-naphthyl)-1H-isoindole-1,3(2H)-dione using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as chloroform or dichloromethane, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.
Analyse Chemischer Reaktionen
Types of Reactions
4,5,6,7-TETRABROMO-2-(NAPHTHALEN-1-YL)ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Coupling Reactions: Catalysts such as palladium or copper are often used in the presence of ligands to facilitate the coupling process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules with extended conjugation.
Wissenschaftliche Forschungsanwendungen
4,5,6,7-TETRABROMO-2-(NAPHTHALEN-1-YL)ISOINDOLE-1,3-DIONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 4,5,6,7-TETRABROMO-2-(NAPHTHALEN-1-YL)ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The bromine atoms and the naphthyl group play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,5,6,7-tetrabromo-2-(2-naphthyl)-1H-isoindole-1,3(2H)-dione
- 4,5,6,7-tetrabromo-2-phenyl-1H-isoindole-1,3(2H)-dione
- 4,5,6,7-tetrabromo-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione
Uniqueness
4,5,6,7-TETRABROMO-2-(NAPHTHALEN-1-YL)ISOINDOLE-1,3-DIONE is unique due to the specific positioning of the naphthyl group and the presence of four bromine atoms. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications. Its reactivity and potential biological activities set it apart from similar compounds, providing opportunities for further research and development.
Eigenschaften
Molekularformel |
C18H7Br4NO2 |
|---|---|
Molekulargewicht |
588.9g/mol |
IUPAC-Name |
4,5,6,7-tetrabromo-2-naphthalen-1-ylisoindole-1,3-dione |
InChI |
InChI=1S/C18H7Br4NO2/c19-13-11-12(14(20)16(22)15(13)21)18(25)23(17(11)24)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H |
InChI-Schlüssel |
TVILQPCZOCDNPW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=C(C3=O)C(=C(C(=C4Br)Br)Br)Br |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=C(C3=O)C(=C(C(=C4Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















